molecular formula C7H13F B3269636 Fluorocycloheptane CAS No. 51443-95-9

Fluorocycloheptane

Cat. No. B3269636
CAS RN: 51443-95-9
M. Wt: 116.18 g/mol
InChI Key: SXBNZAGHSZDLTC-UHFFFAOYSA-N
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Description

Fluorocycloheptane is a chemical compound with the molecular formula CHF. It has an average mass of 116.176 Da and a monoisotopic mass of 116.100128 Da . It is also known by other names such as Cycloheptane, fluoro- [ACD/Index Name], Fluorcycloheptan [German] [ACD/IUPAC Name], and this compound [French] [ACD/IUPAC Name] .

Scientific Research Applications

1. Quantum Chemical Analysis of Fluorocycloheptane

  • Research by (Unimuke et al., 2022) has explored the structural, electronic properties, and molecular reactivity of this compound (FCHP). This study provides insights into the reactivity, stability, and intramolecular interactions of FCHP, emphasizing its potential application in synthesizing valuable natural products and pharmacologically active intermediates.

2. Electrophilic Fluorination Reagents

  • The work by (Singh & Shreeve, 2004) discusses the role of electrophilic fluorination reagents in organic chemistry, highlighting the use of fluorinated compounds, including this compound derivatives, in various chemical transformations.

3. Organosilicon-based Fluoride Acceptors

  • (Schirrmacher et al., 2006) discuss the use of fluorine-18, including this compound derivatives, in positron emission tomography (PET) for in vivo imaging. This research demonstrates the importance of this compound in developing radiopharmaceuticals for medical imaging.

4. This compound as Organic Fluorophores

  • The study by (Guest et al., 2020) explores the use of cyclopropenium-based fluorophores, including derivatives of this compound, in bioimaging applications. This research signifies the potential of this compound in designing fluorophores for medical and scientific imaging.

5. Wettability and Surface Energy in Polymer Blends

  • Research by (Meuler et al., 2011) investigates the blending of fluorodecyl POSS, a relative of this compound, with various polymers to create liquid repellent surfaces. This indicates the potential application of this compound derivatives in creating specialized coatings and materials.

properties

IUPAC Name

fluorocycloheptane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13F/c8-7-5-3-1-2-4-6-7/h7H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXBNZAGHSZDLTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13F
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00463979
Record name fluorocycloheptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00463979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

51443-95-9
Record name fluorocycloheptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00463979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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